3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a triazolothiadiazole core substituted at the 3- and 6-positions. The 3-position is modified with a (3-methylphenoxy)methyl group, while the 6-position carries a phenyl substituent. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as observed in analogous triazolothiadiazoles . Its synthesis typically involves cyclization reactions between substituted triazole-thiols and carboxylic acids or derivatives under dehydrating conditions (e.g., POCl₃) .
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-12-6-5-9-14(10-12)22-11-15-18-19-17-21(15)20-16(23-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSDRUDGGKSEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenol with a suitable alkylating agent to form 3-methylphenoxyalkane. This intermediate is then reacted with hydrazine derivatives and thiocarbonyl compounds to form the triazolothiadiazole ring system. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Halogens, alkylating agents; conditionsorganic solvents, catalysts like acids or bases.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through methods such as microwave-assisted synthesis and conventional methods involving heteroaromatic acids and aldehydes. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazolo-thiadiazole derivatives. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, a study tested various derivatives against Gram-positive and Gram-negative bacteria as well as resistant strains. The results demonstrated that these compounds had minimal inhibitory concentrations lower than those of standard antibiotics like ampicillin and streptomycin . Notably, some derivatives displayed antifungal activity significantly superior to ketoconazole .
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives is another area of active investigation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. For example, a series of 1,3,4-thiadiazole derivatives were tested for their cytotoxic effects against various cancer cell lines. Results indicated that some compounds significantly reduced cell viability at low concentrations . This suggests a promising avenue for developing new anticancer agents based on this scaffold.
Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:
- Anti-inflammatory Effects : Some studies report that derivatives possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation .
- Analgesic Properties : The analgesic effects observed in certain trials suggest potential applications in pain management therapies .
Case Studies and Research Findings
Several case studies have documented the effectiveness of triazolo-thiadiazole derivatives:
- Antimicrobial Efficacy : A study involving a panel of bacteria showed that specific derivatives exhibited potent antibacterial activity against resistant strains. The compounds were more effective than commonly used antibiotics .
- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives reduced cell viability in cancer cell lines significantly compared to control treatments. The MTS assay indicated effective cytotoxicity at concentrations as low as 50 µM .
- Enzyme Inhibition : Research into urease inhibition by triazolo-thiadiazole derivatives revealed promising IC50 values, indicating potential use in treating urease-positive infections .
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolothiadiazoles are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:
Table 1: Structural and Pharmacological Comparisons
*Predicted based on analogous synthesis methods .
Key Findings
Anti-inflammatory Activity: The 2-fluorophenyl analog (3-(2-Fluorophenyl)-6-phenyl) demonstrated superior anti-exudative activity (65% edema inhibition) compared to the 3-methylphenoxy derivative, likely due to enhanced electronic effects and COX-2 binding . Substitution with electron-withdrawing groups (e.g., NO₂, Br) at the 3-position shifts activity toward antimicrobial or enzyme inhibition rather than anti-inflammatory effects .
Antimicrobial Activity: The 4-nitrophenyl derivative (3-(4-Nitrophenyl)-6-phenyl) exhibited potent antibacterial activity against H. pylori (MIC = 10 μg/mL), surpassing the 3-methylphenoxy variant, which showed only moderate inhibition .
Anticancer Potential: Adamantane-substituted derivatives (e.g., 6-(Adamantan-1-yl)-3-(3-methylphenyl)) demonstrated improved antiproliferative activity, attributed to enhanced lipophilicity and membrane permeability . Pyridinyl and naphthyl substituents (e.g., 6-(Pyridin-2-yl)-3-(tetrahydronaphthyl)) induced apoptosis in HepG2 cells via ROS-mediated pathways, highlighting the role of aromatic heterocycles in anticancer mechanisms .
Physicochemical Properties :
- Adamantane and halogenated substituents increase melting points (174–220°C) due to stronger intermolecular interactions (e.g., C–H···π, halogen bonding) .
- Microwave-assisted synthesis methods improve yields (55–65%) and reduce reaction times compared to conventional heating (40–50% yields) .
Structural-Activity Relationship (SAR) Insights
- 3-Position Substitutions: Electron-donating groups (e.g., methylphenoxy) favor anti-inflammatory activity by modulating COX-2 binding . Electron-withdrawing groups (e.g., NO₂, Br) enhance antimicrobial and enzyme inhibitory effects via polar interactions .
- 6-Position Substitutions :
Biological Activity
The compound 3-[(3-Methylphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a derivative of the triazolo-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors using methods such as microwave-assisted synthesis or conventional heating. The reaction conditions often include the use of catalysts like p-toluenesulfonic acid (p-TsOH) to enhance yield and purity.
Table 1: Synthesis Conditions and Yields
| Compound | Method | Yield (%) | Reaction Time |
|---|---|---|---|
| 3a | Microwave-assisted | 85 | 30 min |
| 3b | Conventional heating | 70 | 2 hours |
Biological Activity
Research has shown that derivatives of the triazolo-thiadiazole framework exhibit significant biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The compound in focus has been evaluated for its inhibitory effects on various biological targets.
Anticancer Activity
A study reported that several triazolo-thiadiazole derivatives demonstrated potent inhibition against c-Met kinase activity. The most effective compounds showed IC50 values in the low nanomolar range. Specifically, a closely related compound exhibited an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in gastric cancer cell lines (MKN45) .
Antibacterial and Antifungal Activity
The compound also displayed promising antibacterial and antifungal activities. In vitro assays indicated that it was effective against a range of pathogenic microorganisms. For instance, derivatives showed moderate to excellent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationships (SAR)
The biological activity of triazolo-thiadiazole derivatives is influenced by their structural components. Modifications at specific positions on the phenyl or triazole rings can enhance potency and selectivity:
- Substituents : The presence of electron-donating groups (like -OCH₃) generally increases activity.
- Ring substitutions : Variations in the thiadiazole and triazole rings can lead to significant changes in biological activity.
Table 2: SAR Analysis of Triazolo-Thiadiazole Derivatives
| Substituent | Activity Type | Observed Effect |
|---|---|---|
| -OCH₃ | Anticancer | Increased potency |
| -Cl | Antibacterial | Enhanced spectrum |
| -NO₂ | Antifungal | Moderate activity |
Case Studies
Several studies have focused on the pharmacological evaluation of triazolo-thiadiazoles:
- Anticancer Evaluation : A derivative was tested against multiple cancer cell lines showing selective inhibition with minimal toxicity to normal cells.
- Antimicrobial Studies : Another study revealed that certain derivatives exhibited broad-spectrum antimicrobial effects with MIC values lower than standard antibiotics.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for triazolothiadiazole protons (δ 8.2–8.5 ppm) and phenoxymethyl groups (δ 4.5–5.0 ppm). Compare with computed spectra (DFT/B3LYP) for validation .
- X-ray Crystallography : Resolve planar geometry of the triazolothiadiazole core (bond lengths: C–N ≈ 1.31–1.35 Å, C–S ≈ 1.71 Å) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
What biological targets are most relevant for this compound, and how should initial bioassays be designed?
Basic Research Question
- Primary Targets : Enzymes like p38 MAP kinase (inflammatory pathways) or 14α-demethylase (antifungal activity) .
- Assay Design :
How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?
Advanced Research Question
Contradictions may arise due to off-target effects or metabolic instability. Mitigate via:
- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) for direct binding vs. cellular luciferase reporter assays .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS .
- Structural Analysis : Perform molecular dynamics simulations to assess target-ligand stability under physiological conditions .
What strategies enhance the compound’s bioavailability and target specificity?
Advanced Research Question
- Derivatization : Introduce polar groups (e.g., –OH, –COOH) at the 3-methylphenoxy position to improve solubility without disrupting planar triazolothiadiazole interactions .
- Prodrug Design : Mask hydrophobic moieties with ester linkages, cleaved in vivo by esterases .
- Co-crystallization Studies : Resolve binding modes with target enzymes (e.g., p38 MAP kinase) to guide rational modifications .
How do structural modifications at the phenyl and phenoxymethyl positions affect pharmacological activity?
Advanced Research Question
- SAR Insights :
- Methodology : Use combinatorial libraries with Ullmann coupling or Suzuki-Miyaura reactions to diversify substituents .
What computational methods validate the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Glide/SP or AutoDock Vina to predict binding poses with 14α-demethylase (PDB: 3LD6). Validate with MM-GBSA free energy calculations .
- QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogs to prioritize synthetic targets .
How can researchers address low thermal stability during storage?
Advanced Research Question
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Encapsulate in cyclodextrins (e.g., β-CD) to prevent crystallization and degradation .
What synergistic combinations enhance this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
